2-(4-Fluorophenyl)-3'-iodoacetophenone
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Overview
Description
2-(4-Fluorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom on the phenyl ring and an iodine atom on the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3’-iodoacetophenone typically involves the iodination of 2-(4-Fluorophenyl)acetophenone. One common method is the Sandmeyer reaction, where the diazonium salt of 2-(4-Fluorophenyl)acetophenone is treated with potassium iodide in the presence of copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of 2-(4-Fluorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl products.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
2-(4-Fluorophenyl)-3’-iodoacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled probes for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3’-iodoacetophenone depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution and coupling reactions. The fluorine atom can influence the compound’s reactivity and stability through its electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetophenone: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
3’-Iodoacetophenone: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoroacetophenone: Lacks both the iodine and additional phenyl group, resulting in different chemical behavior.
Uniqueness
2-(4-Fluorophenyl)-3’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for selective reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSLRBSSZMLUEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642351 |
Source
|
Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-85-5 |
Source
|
Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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